8-Fluoro-3-isopropyl-2-methylquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3-isopropyl-2-methylquinolin-4-ol is a fluorinated quinoline derivative with the molecular formula C13H14FNO and a molecular weight of 219.25 g/mol . This compound is known for its unique chemical structure, which includes a fluorine atom, an isopropyl group, and a methyl group attached to the quinoline ring. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-isopropyl-2-methylquinolin-4-ol typically involves the introduction of the fluorine atom and other substituents onto the quinoline ring. One common method involves the reaction of 8-fluoroquinoline with isopropyl and methyl groups under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3-isopropyl-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
8-Fluoro-3-isopropyl-2-methylquinolin-4-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Fluoro-3-isopropyl-2-methylquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoro-2-methylquinolin-4-ol
- 8-Fluoroquinoline
- 3-Isopropyl-2-methylquinoline
Uniqueness
8-Fluoro-3-isopropyl-2-methylquinolin-4-ol stands out due to the presence of both the fluorine atom and the isopropyl group, which confer unique chemical and biological properties.
Properties
IUPAC Name |
8-fluoro-2-methyl-3-propan-2-yl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-7(2)11-8(3)15-12-9(13(11)16)5-4-6-10(12)14/h4-7H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCPHNOACXCSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)F)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.